molecular formula C6H11Cl2N3 B2750908 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1034197-71-1

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2750908
CAS No.: 1034197-71-1
M. Wt: 196.08
InChI Key: GIMAPNHDUNGXKW-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

    Reduction Products: Reduction can yield triazole derivatives with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential use as drugs. Triazole-based compounds are often investigated for their antifungal, antiviral, and anticancer properties.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity allows for the creation of various functional materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, used in various chemical and pharmaceutical applications.

    3-(chloromethyl)-1,2,4-triazole: Similar in structure but lacks the ethyl and methyl groups, leading to different reactivity and applications.

    5-ethyl-4-methyl-1,2,4-triazole: Lacks the chloromethyl group, resulting in different chemical properties and uses.

Uniqueness

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts high reactivity, and the ethyl and methyl groups, which influence its physical and chemical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMAPNHDUNGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-71-1
Record name 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride
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